N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that features both an ethoxyphenyl group and a thiophen-2-ylmethyl group attached to an oxalamide backbone
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Based on the known properties of thiophene derivatives, it can be inferred that the compound may interact with its targets to modulate their functions .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound may affect multiple biochemical pathways .
Result of Action
Based on the known therapeutic properties of thiophene derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 4-ethoxyaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: 4-ethoxyaniline is reacted with oxalyl chloride to form the corresponding 4-ethoxyphenyl isocyanate.
Step 2: The 4-ethoxyphenyl isocyanate is then reacted with thiophen-2-ylmethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N1-(4-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide: Similar structure but with a methoxy group instead of an ethoxy group.
N1-(4-ethoxyphenyl)-N2-(furan-2-ylmethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.
N1-(4-ethoxyphenyl)-N2-(thiophen-3-ylmethyl)oxalamide: Similar structure but with the thiophene ring attached at the 3-position instead of the 2-position.
Uniqueness
N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-12-7-5-11(6-8-12)17-15(19)14(18)16-10-13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOVLYOCPKQRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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